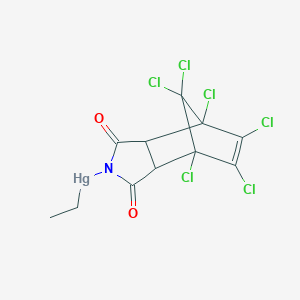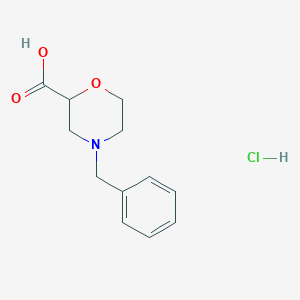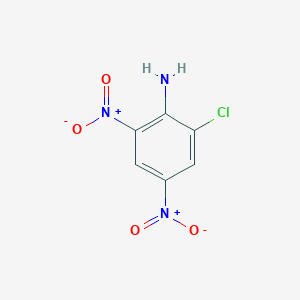
2-氯-4,6-二硝基苯胺
概述
描述
2-Chloro-4,6-dinitroaniline is a chemical compound with the molecular formula C6H4ClN3O4 . It is a derivative of dinitroaniline, which can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide .
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dinitroaniline involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid. This process yields pure products in good yield . The chlorination process yields 2-chloro-4,6-dinitroaniline by reacting 2,4-dinitroaniline with potassium chlorate in hydrochloric acid .Molecular Structure Analysis
The molecular weight of 2-Chloro-4,6-dinitroaniline is 217.567 . The compound exists in three polymorphic forms, which can be separated based on their mechanical properties .Chemical Reactions Analysis
The hydrolysis of 2-Chloro-4,6-dinitroaniline has been studied . The presence of superstructure and the impact of solvent on the formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (CDA) are also investigated .Physical And Chemical Properties Analysis
2-Chloro-4,6-dinitroaniline has a melting point of 157-159 °C and a boiling point of 280°C. Its density is estimated to be 2.0410 and its refractive index is estimated to be 1.6000 .科学研究应用
热化学性质
Silva等人(2010年)的研究关注2-氯-4,6-二硝基苯胺的热化学性质。他们推导了气态和晶体相的标准摩尔生成焓。还计算了升华的标准摩尔生成焓,提供了了解该化合物热化学行为的关键数据 (Silva et al., 2010)。
分析化学和环境监测
Krämer等人(2008年)为2,4-二硝基苯胺和2,6-二硝基苯胺开发了大鼠单克隆抗体,这些抗体对于检测环境样品中的2-氯-4,6-二硝基苯胺具有相关性。这些抗体被用于竞争性酶联免疫吸附测定(ELISA)进行水和土壤的敏感分析,有助于环境监测监测 (Krämer等人,2008)。
化学合成
Konecny和Wenger(1972年)的研究讨论了在浓硫酸中2-氯-4,6-二硝基苯胺的重氮化反应,水显著催化了这一过程。这项研究提供了有关化学反应性和合成化学潜在应用的见解 (Konecny & Wenger,1972)。
晶体学和多形性
Bag等人(2012年)探索了相关化合物6-氯-2,4-二硝基苯胺的晶体结构和力学行为。这项研究揭示了晶体结构与力学性能之间的关系,这对于评估材料在各种应用中的适用性至关重要 (Bag et al., 2012)。
爆炸性质
Mehilal等人(2001年)的研究涉及合成4,6-二硝基苯并呋喃新衍生物,包括与2-氯-4,6-二硝基苯胺相关的化合物。他们对这些化合物进行了表征并评估了它们的爆炸性能,表明在材料科学中具有潜在应用 (Mehilal等人,2001)。
除草剂研究
Parka和Soper(1977年)讨论了二硝基苯胺除草剂的作用方式,包括与2-氯-4,6-二硝基苯胺密切相关的2,6-二硝基苯胺。这项研究有助于了解这些化合物如何影响植物生长,可能指导它们在农业中的使用 (Parka & Soper, 1977)。
作用机制
Target of Action
2-Chloro-4,6-dinitroaniline is a type of aromatic compound . It is primarily used as an intermediate in the manufacture of dyes
Mode of Action
The first enzyme in the 2-Chloro-4,6-dinitroaniline degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group .
Biochemical Pathways
It is known that the compound can affect the growth and development of certain organisms . For example, continuous exposure of zebrafish to 2-bromo-4,6-dinitroanilin, a similar compound, causes alterations in gene transcription in the early life stages and reproductive dysfunction in the F1 generation .
Pharmacokinetics
It is known that the compound has a melting point of 157-159 °c and a boiling point of 280°c .
Result of Action
It is known that the compound has aquatic toxicity properties .
Action Environment
The environment can influence the action, efficacy, and stability of 2-Chloro-4,6-dinitroaniline. For example, the presence of superstructure and the impact of solvent on the formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (a similar compound) have been investigated .
安全和危害
未来方向
The formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (CDA) has been investigated . The experiment was carried out as part of sorting three forms of CDA. The results showed that superstructures on form I resulted from combining anti-solvent crystallization and slow evaporative crystallization .
属性
IUPAC Name |
2-chloro-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIICYSGQGXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063062 | |
| Record name | 2-Chloro-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dinitroaniline | |
CAS RN |
3531-19-9 | |
| Record name | 6-Chloro-2,4-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3531-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,4-dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-4,6-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,6-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2,4-DINITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ874UC2KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


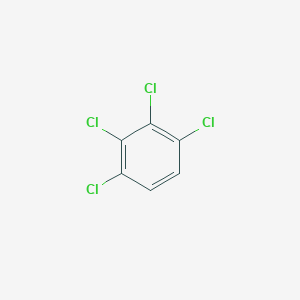
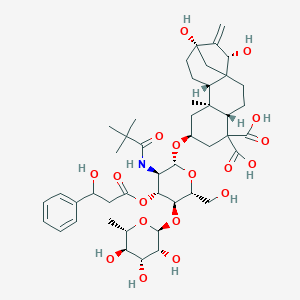
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)


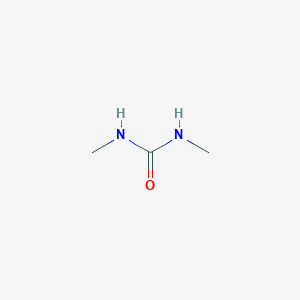
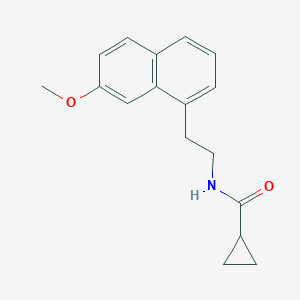

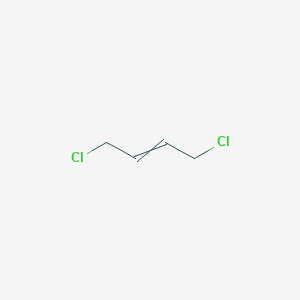
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
